molecular formula C15H18BrN3O B2800740 2-[[1-(4-Bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide CAS No. 1385426-21-0

2-[[1-(4-Bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide

Cat. No. B2800740
M. Wt: 336.233
InChI Key: CRPCQCOTWFOPJL-UHFFFAOYSA-N
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Description

The compound “2-[[1-(4-Bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide” is a complex organic molecule. It contains a bromophenyl group, a cyclopropyl group, a methylamino group, and a cyanomethyl acetamide group .

Scientific Research Applications

  • Cyclization and Derivative Formation : This compound and its derivatives are involved in cyclization reactions. Studies have shown that molecules containing similar structures undergo cyclization to form specific benzoxazine derivatives, which are useful in various chemical synthesis processes (Lebedev et al., 1998).

  • Formation of Spiro-Meisenheimer Adduct : Compounds with similar structures are known to form the spiro-Meisenheimer adduct under specific conditions, which is significant in chemical synthesis (Macháček et al., 1986).

  • Synthesis of N-Acetyl Enamides : The compound is used in the synthesis of N-acetyl enamides, which are important in various chemical and pharmaceutical applications (Tang et al., 2014).

  • Synthesis of Bromophenol Derivatives : Bromophenol derivatives, which are synthesized from compounds containing structures similar to 2-[[1-(4-Bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide, have shown potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, making them relevant in the treatment of diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

  • Pharmacological Applications : Related acetamide derivatives have been explored for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, indicating a wide range of pharmacological applications (Rani et al., 2016).

  • Anticonvulsant Activities : Certain acetamide derivatives show potential as anticonvulsants, indicating the possible use of similar structures in developing new drugs for treating seizure disorders (Camerman et al., 2005).

properties

IUPAC Name

2-[[1-(4-bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-19(10-14(20)18-9-8-17)11-15(6-7-15)12-2-4-13(16)5-3-12/h2-5H,6-7,9-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPCQCOTWFOPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC#N)CC1(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(4-Bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide

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